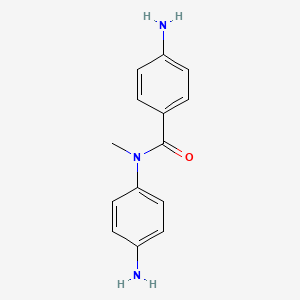

4-Amino-N-(4-aminophenyl)-N-methylbenzamide

Description

Propriétés

Numéro CAS |

58338-54-8 |

|---|---|

Formule moléculaire |

C14H15N3O |

Poids moléculaire |

241.29 g/mol |

Nom IUPAC |

4-amino-N-(4-aminophenyl)-N-methylbenzamide |

InChI |

InChI=1S/C14H15N3O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,15-16H2,1H3 |

Clé InChI |

HBMFWHCRYKDNCU-UHFFFAOYSA-N |

SMILES canonique |

CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)N |

Origine du produit |

United States |

Méthodes De Préparation

Preparation of the Amide Intermediate

The core amide structure is typically synthesized by reacting 4-nitrobenzoyl chloride with an aromatic amine such as 4-nitroaniline or 4-aminophenylamine . This reaction proceeds through nucleophilic acyl substitution, forming the corresponding nitro-substituted benzamide intermediate.

-

- 4-nitrobenzoyl chloride (1.0 equiv)

- 4-nitroaniline or 4-aminophenylamine (1.0 equiv)

- Triethylamine (TEA) as base

- Solvent: Dichloromethane (CH2Cl2) or similar

- Temperature: 0°C to room temperature

-

$$

\text{4-Nitrobenzoyl chloride} + \text{4-nitroaniline} \xrightarrow[\text{TEA}]{0^\circ C \to RT} \text{N-(4-nitrophenyl)-4-nitrobenzamide}

$$

This step yields the dinitro-substituted benzamide intermediate, which is typically isolated as a yellow powder and purified by flash chromatography using petroleum ether–ethyl acetate mixtures.

Reduction of Nitro Groups to Amines

The critical step to obtain the diamino compound is the selective reduction of the nitro groups on both the benzamide ring and the N-phenyl substituent to amino groups.

-

- Iron powder (Fe) in the presence of ammonium chloride (NH4Cl) or acetic acid (HOAc)

- Solvent: Ethanol (EtOH) and water mixture

- Conditions: Reflux for 4–6 hours

-

- The dinitrobenzamide intermediate is suspended in a mixture of ethanol and water.

- Iron powder and ammonium chloride or acetic acid are added.

- The mixture is refluxed for several hours (typically 6 h).

- After cooling, the mixture is filtered to remove iron residues.

- The filtrate is extracted with ethyl acetate (EtOAc), washed with brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure.

- The residue is purified by flash chromatography to yield the diamino compound as a white powder.

N-Methylation of the Amide Nitrogen

N-Methylation can be performed either prior to or after amide bond formation, depending on the synthetic route. A common approach is:

- Using N-methyl-4-aminophenylamine as the amine component in the amide coupling step.

- Alternatively, methylation of the amide nitrogen can be achieved using methylating agents such as methyl iodide (CH3I) under basic conditions.

Summary of Preparation Steps in Tabular Form

In-Depth Research Findings and Notes

- The reduction step using iron powder and ammonium chloride or acetic acid is preferred due to its mildness and selectivity, avoiding over-reduction or degradation of the amide bond.

- Flash chromatography purification is crucial to obtain high purity diamino compounds suitable for biological evaluation.

- The sequence of methylation and amide formation can influence the yield and purity; using N-methylated amines in the amide coupling step is often more straightforward.

- Literature reports confirm the successful synthesis of similar benzamide derivatives using this methodology, with yields ranging from moderate to high depending on reaction conditions and purification methods.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-N-(4-aminophenyl)-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

4-Amino-N-(4-aminophenyl)-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mécanisme D'action

The mechanism of action of 4-Amino-N-(4-aminophenyl)-N-methylbenzamide involves its interaction with molecular targets such as DNA methyltransferases (DNMTs). These enzymes are responsible for transferring methyl groups to DNA, affecting gene expression. By inhibiting DNMTs, the compound can alter gene expression patterns, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Analogues with Positional Isomerism

- 4-Amino-N-(2'-aminophenyl)benzamide (GOE1734): Structure: Differs in the amino group position (2' vs. 4'). Maximum tolerated doses in rats (4 mg/kg) and dogs (1 mg/kg) suggest moderate toxicity . Key Difference: Positional isomerism impacts tumor selectivity, possibly due to differential DNA crosslinking efficiency or metabolic stability .

Substituted Benzamides with Electron-Withdrawing Groups

- 4-Amino-N-(4-methoxyphenyl)benzamide: Structure: Methoxy group replaces one amino moiety. However, reduced DNMT1 inhibition (IC₅₀ ~8 µM vs. 2 µM for 4-amino-N-(4-aminophenyl)-N-methylbenzamide) indicates critical roles for amino groups in enzyme binding .

- N-{[(4-Nitrophenyl)amino]methyl}benzamide: Structure: Nitro group introduces strong electron-withdrawing effects.

Non-Benzamide Analogues

- SGI-1027 (Quinoline-based DNMT inhibitor): Comparison: Replacing the quinoline core with benzamide (as in this compound) reduces off-target effects. SGI-1027 inhibits DNMT1/3A/3B non-selectively (IC₅₀ ~6–12 µM), whereas the benzamide analogue shows >10-fold selectivity for DNMT1 .

Enzyme Inhibition and Selectivity

Antitumor Activity

- This compound: Induces tumor suppressor gene re-expression at 10 µM in vitro, with minimal cytotoxicity (CC₅₀ >50 µM in normal fibroblasts) .

- GOE1734 : Effective in slow-growing tumors (tumor volume doubling time 11–19 days) but inactive in rapidly proliferating models (0.5–2 days), suggesting cell cycle-dependent mechanisms .

Solubility and Stability

- This compound: Moderate aqueous solubility (0.5 mg/mL at pH 7.4) due to hydrogen-bonding amino groups. Stable under physiological pH .

- 4-Methyl-N-phenylbenzamide : Higher lipophilicity (logP ~3.2) limits solubility but enhances blood-brain barrier penetration in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.